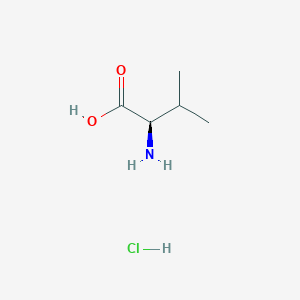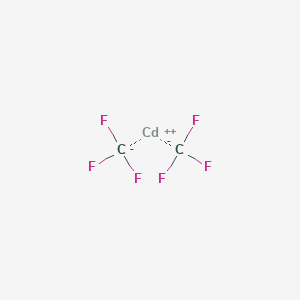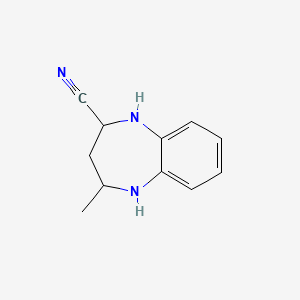
Glycine, N-(S-((ethylamino)carbonyl)-N-L-gamma-glutamyl-L-cysteinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycine, N-(S-((ethylamino)carbonyl)-N-L-gamma-glutamyl-L-cysteinyl)- is a complex amino acid derivative This compound is notable for its intricate structure, which includes glycine, ethylamino, carbonyl, gamma-glutamyl, and cysteinyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(S-((ethylamino)carbonyl)-N-L-gamma-glutamyl-L-cysteinyl)- involves multiple steps. One common method includes the protection of amino groups using carbamates, such as t-butyloxycarbonyl (Boc) or fluorenylmethoxycarbonyl (Fmoc) groups . The synthesis typically involves coupling reactions facilitated by dehydrating agents like N,N’-dicyclohexylcarbodiimide (DCC) . The reaction conditions often require mild temperatures and specific pH levels to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers, which can efficiently handle the repetitive coupling and deprotection steps required for the synthesis of complex peptides . The use of phase-transfer catalysis (PTC) and other advanced techniques can enhance the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Glycine, N-(S-((ethylamino)carbonyl)-N-L-gamma-glutamyl-L-cysteinyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of disulfide bonds between cysteinyl groups.
Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of new amide bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol (DTT) for reduction, and nucleophiles like amines for substitution reactions . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions include various peptide derivatives, depending on the specific reagents and conditions used. For example, oxidation can lead to the formation of cystine-containing peptides, while reduction can yield free thiol-containing peptides .
Applications De Recherche Scientifique
Glycine, N-(S-((ethylamino)carbonyl)-N-L-gamma-glutamyl-L-cysteinyl)- has several scientific research applications:
Mécanisme D'action
The mechanism of action of Glycine, N-(S-((ethylamino)carbonyl)-N-L-gamma-glutamyl-L-cysteinyl)- involves its interaction with various molecular targets and pathways. For example, it can regulate the activity of c-Jun N-terminal kinase (JNK), which plays a role in neuroprotection and the prevention of oxidative stress . The compound’s ability to form disulfide bonds also contributes to its role in protein folding and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other amino acid derivatives and peptides that contain glycine, cysteine, and glutamic acid residues. Examples include:
Glutathione: A tripeptide composed of glutamic acid, cysteine, and glycine, known for its antioxidant properties.
Cystine: A dimer formed by the oxidation of two cysteine molecules, linked by a disulfide bond.
Uniqueness
Glycine, N-(S-((ethylamino)carbonyl)-N-L-gamma-glutamyl-L-cysteinyl)- is unique due to its specific combination of functional groups and its potential for forming complex peptide structures. This uniqueness makes it valuable for studying protein interactions and developing new therapeutic agents .
Propriétés
Numéro CAS |
38126-72-6 |
|---|---|
Formule moléculaire |
C13H22N4O7S |
Poids moléculaire |
378.40 g/mol |
Nom IUPAC |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(ethylcarbamoylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C13H22N4O7S/c1-2-15-13(24)25-6-8(11(21)16-5-10(19)20)17-9(18)4-3-7(14)12(22)23/h7-8H,2-6,14H2,1H3,(H,15,24)(H,16,21)(H,17,18)(H,19,20)(H,22,23)/t7-,8-/m0/s1 |
Clé InChI |
HXRQESRLRUBISX-YUMQZZPRSA-N |
SMILES isomérique |
CCNC(=O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N |
SMILES canonique |
CCNC(=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


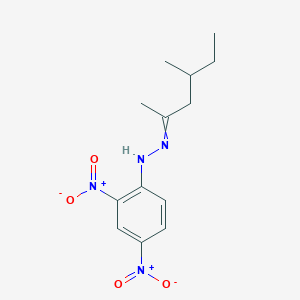
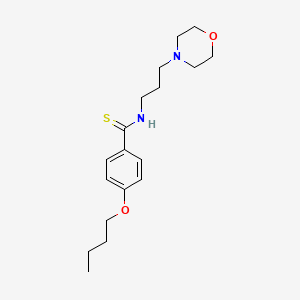

![(5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene;furan-2,5-dione](/img/structure/B14678852.png)
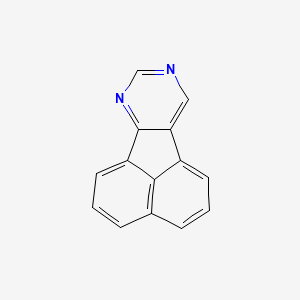
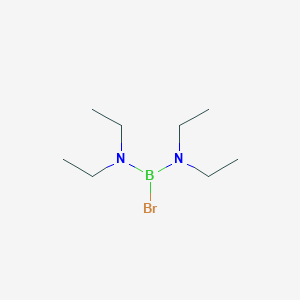
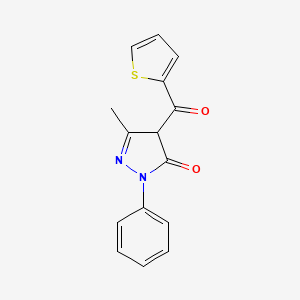
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-chloro-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, tetrasodium salt](/img/structure/B14678866.png)


